molecular formula C4H4Cl6O4 B14713699 1,1'-Peroxybis(2,2,2-trichloroethan-1-ol) CAS No. 20614-22-6

1,1'-Peroxybis(2,2,2-trichloroethan-1-ol)

Cat. No.: B14713699
CAS No.: 20614-22-6
M. Wt: 328.8 g/mol
InChI Key: NTDDOSRDCDIWOT-UHFFFAOYSA-N
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Description

2,2,2,2’,2’,2’-hexachloro-1,1’-peroxy-bis-ethanol is a chemical compound known for its unique structure and properties. This compound features six chlorine atoms and a peroxy linkage, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2,2’,2’,2’-hexachloro-1,1’-peroxy-bis-ethanol typically involves the chlorination of ethanol derivatives under controlled conditions. The reaction is carried out in the presence of a chlorinating agent, such as chlorine gas or a chlorinating reagent like thionyl chloride, at low temperatures to ensure the stability of the peroxy linkage.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where ethanol derivatives are chlorinated in a reactor. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully monitored to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2,2’,2’,2’-hexachloro-1,1’-peroxy-bis-ethanol undergoes various chemical reactions, including:

    Oxidation: The peroxy linkage can be involved in oxidation reactions, leading to the formation of different oxidation products.

    Reduction: Reduction of the compound can break the peroxy linkage, resulting in the formation of simpler chlorinated ethanol derivatives.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated acetic acids, while reduction can produce chlorinated alcohols.

Scientific Research Applications

2,2,2,2’,2’,2’-hexachloro-1,1’-peroxy-bis-ethanol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme reactions.

    Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2,2,2’,2’,2’-hexachloro-1,1’-peroxy-bis-ethanol involves its interaction with molecular targets through its reactive peroxy linkage and chlorine atoms. These interactions can lead to the formation of reactive oxygen species, which can affect cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Hexachloroacetone: Similar in having multiple chlorine atoms but lacks the peroxy linkage.

    Hexachloroethane: Another chlorinated compound with different structural properties.

    Hexachlorocyclohexane: Contains six chlorine atoms but has a cyclic structure.

Properties

CAS No.

20614-22-6

Molecular Formula

C4H4Cl6O4

Molecular Weight

328.8 g/mol

IUPAC Name

2,2,2-trichloro-1-(2,2,2-trichloro-1-hydroxyethyl)peroxyethanol

InChI

InChI=1S/C4H4Cl6O4/c5-3(6,7)1(11)13-14-2(12)4(8,9)10/h1-2,11-12H

InChI Key

NTDDOSRDCDIWOT-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)(Cl)Cl)(O)OOC(C(Cl)(Cl)Cl)O

Origin of Product

United States

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